molecular formula C10H10N4O2S B052573 [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid CAS No. 114402-22-1

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid

Cat. No.: B052573
CAS No.: 114402-22-1
M. Wt: 250.28 g/mol
InChI Key: MXKJHOYDQUYSEW-UHFFFAOYSA-N
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Description

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research due to its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .

Medicine

In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic applications. These include anticancer, anti-inflammatory, and antiviral activities .

Industry

The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings. Its ability to form stable complexes with metal ions also makes it valuable in catalysis and other industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the presence of the thio-acetic acid moiety provides opportunities for further functionalization and derivatization .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKJHOYDQUYSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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